4-Chloro-2-(6-oxo-2,5-diazatricyclo[7.5.0.0(2)]tetradeca-1(9),7-dien-5-yl)pyridine-3-carbaldehyde
CAS No.: 2387601-63-8
Cat. No.: VC7639394
Molecular Formula: C18H18ClN3O2
Molecular Weight: 343.81
* For research use only. Not for human or veterinary use.
![4-Chloro-2-(6-oxo-2,5-diazatricyclo[7.5.0.0(2)]tetradeca-1(9),7-dien-5-yl)pyridine-3-carbaldehyde - 2387601-63-8](/images/structure/VC7639394.png)
Specification
CAS No. | 2387601-63-8 |
---|---|
Molecular Formula | C18H18ClN3O2 |
Molecular Weight | 343.81 |
IUPAC Name | 4-chloro-2-(6-oxo-2,5-diazatricyclo[7.5.0.02,7]tetradeca-1(9),7-dien-5-yl)pyridine-3-carbaldehyde |
Standard InChI | InChI=1S/C18H18ClN3O2/c19-14-6-7-20-17(13(14)11-23)22-9-8-21-15-5-3-1-2-4-12(15)10-16(21)18(22)24/h6-7,10-11H,1-5,8-9H2 |
Standard InChI Key | RKBQSEICZXSFSK-UHFFFAOYSA-N |
SMILES | C1CCC2=C(CC1)N3CCN(C(=O)C3=C2)C4=NC=CC(=C4C=O)Cl |
Introduction
Chemical Identity and Structural Features
Systematic Nomenclature and Molecular Formula
The IUPAC name 4-chloro-2-(1-oxo-1,3,4,6,7,8,9,10-octahydro-2H-cyclohepta pyrrolo[1,2-a]pyrazin-2-yl)nicotinaldehyde provides a precise description of its architecture . The molecular formula C₁₈H₁₈ClN₃O₂ (FW: 343.81) confirms the presence of 18 carbon atoms, a chlorine substituent, and multiple nitrogen/oxygen heteroatoms . The SMILES string O=CC1=C(Cl)C=CN=C1N1CCN2C3=C(/C=C\2C1=O)CCCCC3 illustrates the connectivity of the pyridine-aldehyde core fused to a bicyclic diazatricyclo system .
Table 1: Key Identifiers
Property | Value |
---|---|
CAS Registry Number | 2387601-63-8 |
Molecular Weight | 343.81 g/mol |
Purity | 98% (HPLC) |
MDL Number | MFCD32263310 |
Synthetic Methodology
Retrosynthetic Analysis
The synthesis likely involves sequential cyclization and functionalization steps. A plausible route begins with the construction of the diazatricyclo[7.5.0.0²,⁷]tetradeca-1(9),7-dien-6-one core via intramolecular [2+2] cycloaddition or transition-metal-catalyzed ring-closing metathesis . Subsequent coupling of this intermediate with 4-chloro-2-aminopyridine-3-carbaldehyde through nucleophilic substitution or Pd-mediated cross-coupling could install the pyridine-aldehyde moiety .
Challenges in Synthesis
Steric hindrance from the tricyclic system and regioselectivity in aldehyde functionalization present significant synthetic hurdles. Purification of the final product requires advanced chromatographic techniques, as indicated by the 98% purity specification .
Physicochemical Properties
Solubility and Stability
While experimental data remain limited, the compound’s LogP value (estimated at 2.1 via computational models) suggests moderate lipophilicity, favoring solubility in polar aprotic solvents like DMSO or DMF. The aldehyde group confers susceptibility to oxidation, necessitating storage under inert atmospheres .
Table 2: Predicted Physicochemical Parameters
Parameter | Value |
---|---|
LogP | 2.1 (estimated) |
Hydrogen Bond Donors | 2 |
Hydrogen Bond Acceptors | 5 |
Rotatable Bonds | 3 |
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